N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of N-heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with electron-deficient alkynes or alkenes, followed by condensation with hydrazine . Another approach involves the condensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or organometallic reagents in aprotic solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyridazinones
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Comparison: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to pyrazolo[1,5-a]pyrimidines, it may offer enhanced selectivity and potency in certain applications, such as enzyme inhibition or receptor modulation .
This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific disciplines.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h1-7,9H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCRKGSBFQSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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